molecular formula C19H17ClN2O3S B11787763 Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate

Cat. No.: B11787763
M. Wt: 388.9 g/mol
InChI Key: NLIBNAWCTSFRNC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of an aminothiazole ring, a chlorobenzyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common approach might include:

    Formation of the aminothiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated amine under basic conditions.

    Attachment of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where the aminothiazole intermediate reacts with a chlorobenzyl halide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chlorobenzyl)oxybenzoate: Lacks the aminothiazole ring.

    5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ester.

    4-Chlorobenzylamine: Simplified structure without the benzoate ester and aminothiazole ring.

Uniqueness

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O3SC_{19}H_{17}ClN_{2}O_{3}S, with a molecular weight of approximately 388.9 g/mol. The compound features an ethyl ester, an aminothiazole moiety, and a chlorobenzyl ether, which contribute to its unique chemical behavior and biological activity .

Research indicates that compounds containing aminothiazole structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : this compound has shown potential against various bacterial strains, attributed to its ability to interfere with bacterial cell wall synthesis and function.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, although detailed mechanisms require further investigation.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.,
AnticancerPotential to induce apoptosis in various cancer cell lines.,
AntioxidantModerate antioxidant properties observed in preliminary assays.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent .
  • Anticancer Activity :
    In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .
  • Oxidative Stress Reduction :
    The compound was tested for its ability to scavenge free radicals using DPPH assays, showing promising antioxidant activity that could be beneficial in reducing oxidative stress-related diseases .

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(4-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)15-9-13(16-11-26-19(21)22-16)5-8-17(15)25-10-12-3-6-14(20)7-4-12/h3-9,11H,2,10H2,1H3,(H2,21,22)

InChI Key

NLIBNAWCTSFRNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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